7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
The compound 7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a complex tricyclic core with fused nitrogen-containing rings. Key structural elements include:
- A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca scaffold, forming a rigid, conjugated system.
- N-linked group: A 2-(4-methoxyphenyl)ethyl chain, contributing electron-donating methoxy and extended linker flexibility. 6-imino and 2-oxo moieties, which may participate in hydrogen bonding or tautomerization. 11-methyl, enhancing steric bulk.
Crystallographic analysis (e.g., via SHELX programs ) would be critical for confirming its three-dimensional conformation.
Properties
Molecular Formula |
C29H26FN5O3 |
|---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C29H26FN5O3/c1-18-4-3-15-34-26(18)33-27-24(29(34)37)16-23(25(31)35(27)17-20-5-9-21(30)10-6-20)28(36)32-14-13-19-7-11-22(38-2)12-8-19/h3-12,15-16,31H,13-14,17H2,1-2H3,(H,32,36) |
InChI Key |
ANGLNCIKQUWZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazatricyclo core through cyclization of appropriate precursors under controlled conditions.
Functional Group Transformations: Introduction of the fluorophenyl, methoxyphenyl, and other substituents through various functional group transformations such as halogenation, alkylation, and amination.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imino and oxo groups.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and methoxyphenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The most analogous compound identified is N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 877778-47-7, C₂₅H₂₆FN₅O₂, MW 447.5) . Key differences include:
Hypothesized Property Differences
- The target’s 4-fluorophenylmethyl group balances aromatic interactions with moderate lipophilicity.
- Electron Effects : The methoxy group (target) is electron-donating, which may alter binding pocket interactions compared to the electron-withdrawing fluorine ().
- Metabolic Stability : Methoxy groups are prone to oxidative demethylation, whereas fluorine often enhances metabolic stability .
Biological Activity
The compound 7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is an intricate organic molecule recognized for its potential biological activities. Its unique tricyclic structure and specific functional groups suggest significant interactions with biological targets, making it a subject of interest in medicinal chemistry.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H22FN5O3 |
| Molecular Weight | 483.5 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| InChI Key | GYHHACSJRGEHNW-UHFFFAOYSA-N |
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The process includes:
- Formation of the Triazatricyclo Framework : Utilizing nucleophilic substitution reactions to introduce the fluorophenyl and methoxyphenyl groups.
- Functional Group Modifications : The imino and carboxamide groups are formed under controlled conditions to ensure high yield and purity.
Biological Activity
Research into the biological activity of this compound has indicated several potential effects:
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties:
- Antibacterial Effects : The compound has shown promise against both Gram-positive and Gram-negative bacterial strains. In vitro tests revealed minimal inhibitory concentration (MIC) values suggesting effective antibacterial activity.
- Antifungal Activity : Preliminary assessments indicate potential antifungal properties as well.
Cytotoxicity Studies
A comparative analysis of cytotoxic effects on human lung fibroblast (WI38) cells showed that this compound exhibits lower toxicity than conventional chemotherapeutics like Doxorubicin. This selectivity indicates its potential as a safer alternative in cancer treatment.
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : Binding to specific enzymes or receptors which modulate their activity.
- Signal Transduction Interference : Disruption of cellular signaling pathways leading to altered cellular responses.
Case Studies
Several case studies highlight the biological activity of compounds structurally related to the target compound:
- Study on Antibacterial Properties :
-
Cytotoxicity Assessment :
- Comparative studies showed that the compound's cytotoxic effects were significantly lower than those of established chemotherapy agents, indicating a favorable safety profile for normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
